molecular formula C13H21N3 B15055352 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine

1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine

Cat. No.: B15055352
M. Wt: 219.33 g/mol
InChI Key: BCPOOWULFFLMKH-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a benzyl group containing a dimethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with a benzyl halide that contains a dimethylamino group. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and attacks the benzyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrrolidine ring provides structural rigidity and can enhance binding affinity to target proteins or receptors.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    N-Benzylpyrrolidine: A compound with a benzyl group attached to the pyrrolidine ring.

    Dimethylaminobenzylamine: A compound with a dimethylamino group attached to a benzylamine structure.

Uniqueness: 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the dimethylamino-substituted benzyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-[[3-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C13H21N3/c1-15(2)13-5-3-4-11(8-13)9-16-7-6-12(14)10-16/h3-5,8,12H,6-7,9-10,14H2,1-2H3

InChI Key

BCPOOWULFFLMKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CN2CCC(C2)N

Origin of Product

United States

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